1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 906532-83-0
VCID: VC2689528
InChI: InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16)
SMILES: C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

CAS No.: 906532-83-0

Cat. No.: VC2689528

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one - 906532-83-0

Specification

CAS No. 906532-83-0
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one
Standard InChI InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16)
Standard InChI Key RXPGJEKERBHADP-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3
Canonical SMILES C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3

Introduction

Chemical Structure and Properties

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula C12H15N3O. The structure features a cyclohexyl group attached to the nitrogen atom of an imidazo[4,5-b]pyridin-2-one core system. This core structure consists of a fused ring system with imidazole and pyridine components, containing three nitrogen atoms and one carbonyl group.

Physical and Chemical Identifiers

The compound has several important identifiers and physical properties, as detailed in the table below:

PropertyValue
CAS Number906532-83-0
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
IUPAC Name1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one
InChI KeyRXPGJEKERBHADP-UHFFFAOYSA-N
Canonical SMILESC1CCC(CC1)N2C3=C(NC2=O)N=CC=C3

The compound contains a cyclohexyl ring connected to the nitrogen atom at position 1 of the imidazo[4,5-b]pyridin-2-one system. This structural arrangement contributes to its specific chemical behavior and biological interactions.

Physicochemical Properties

The molecule's heterocyclic nature gives it distinct physicochemical properties that influence its reactivity and potential applications. The presence of multiple nitrogen atoms in the structure allows for hydrogen bonding interactions, while the cyclohexyl group contributes to its lipophilicity. These features affect its solubility profile, with moderate solubility in organic solvents and limited water solubility.

Synthesis Methods

Laboratory Scale Preparation

The synthesis of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves cyclization reactions using appropriate precursors. One common synthetic approach involves the reaction of cyclohexylamine with 2-cyanopyridine under basic conditions, followed by cyclization to form the imidazo[4,5-b]pyridin-2-one ring structure.

Key reaction conditions include:

  • Use of polar aprotic solvents such as DMF or DMSO

  • Temperature control between 80-120°C

  • Base catalysts such as potassium carbonate or sodium hydride

  • Reaction times of 6-24 hours depending on conditions

Purification Techniques

After synthesis, purification methods commonly employed include:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • In some cases, preparative HPLC for high-purity requirements

These purification techniques help achieve the compound with high purity for research applications.

Chemical Reactivity

Oxidation and Reduction Reactions

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can undergo various chemical transformations, including:

  • Oxidation reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the introduction of oxygen-containing functional groups at various reactive sites.

  • Reduction reactions: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule, particularly the carbonyl group at position 2.

Substitution Reactions

The imidazo[4,5-b]pyridine core allows for various substitution reactions, particularly at positions where the electron density is suitable for electrophilic or nucleophilic attack. Common reagents include halogenated compounds in the presence of bases like sodium hydride.

Reaction Products

The reactions of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically yield derivatives with modified functional groups while maintaining the core structure. These derivatives may include hydroxylated compounds (from oxidation), amine derivatives (from reduction), or compounds with new substituents at various positions (from substitution reactions).

Biological Activity and Medicinal Applications

Structure-Activity Relationships

The biological activity of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is influenced by several structural features:

  • The cyclohexyl group contributes to lipophilicity, affecting cell permeability and distribution

  • The imidazo[4,5-b]pyridin-2-one core provides a rigid scaffold for specific binding interactions

  • The carbonyl group at position 2 can serve as a hydrogen bond acceptor in interactions with biological targets

Modifications to these features can significantly alter the compound's biological properties and potency.

Comparison with Similar Compounds

Structural Analogs

When comparing 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one with related compounds, several important distinctions emerge:

  • 3-[1-(2-cyclohexylacetyl)piperidin-3-yl]-1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: This related compound (S607-0271) features a more complex structure with additional functional groups, including a piperidin-3-yl substituent at position 3 and a cyclopropylmethyl group at position 1. These additional features result in a higher molecular weight (396.53 g/mol) and different physicochemical properties, including higher logP values and different binding characteristics .

  • Other imidazo[4,5-b]pyridin-2-one derivatives: Various derivatives with different substituents at positions 1 and 3 have been synthesized and studied for their biological activities. The nature of these substituents significantly influences their pharmacological properties and target selectivity .

Structure-Property Relationships

The following table compares key properties of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one with the related compound S607-0271:

Property1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-oneS607-0271
Molecular FormulaC12H15N3OC23H32N4O2
Molecular Weight217.27 g/mol396.53 g/mol
Structure ComplexityModerateHigh
Rotatable BondsFewer6
Chiral CentersNone reported1
Biological Target DiversityModerateHigh

These structural differences result in distinct physicochemical and pharmacological profiles, affecting their respective applications in research and potential therapeutic development .

Research Applications

Drug Discovery

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has potential applications in drug discovery, particularly as a scaffold for developing compounds targeting specific biological pathways. The imidazo[4,5-b]pyridine core is associated with various pharmacological activities, making it valuable in medicinal chemistry research .

Chemical Biology

In chemical biology research, the compound and its derivatives can serve as probes for studying biological systems. Their ability to interact with specific biomolecular targets makes them useful for investigating cellular pathways and mechanisms.

Materials Science

While less documented, the unique structural features of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one may also find applications in materials science, particularly in the development of specialized polymers or functional materials where heterocyclic components contribute to specific properties.

Future Research Directions

Structural Modifications

Future research on 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one could focus on structural modifications to:

  • Enhance binding affinity for specific targets

  • Improve pharmacokinetic properties

  • Reduce potential toxicity

  • Explore new biological activities

Therapeutic Development

Given the structural relationship to compounds with known biological activities, further investigation into the potential therapeutic applications of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and its derivatives is warranted. Areas of particular interest might include:

  • Neurological disorders (based on potential PDE inhibition properties)

  • Oncology applications

  • Antimicrobial development

  • Anti-inflammatory agents

Synthetic Methodology

Developing improved synthetic routes for 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and its derivatives represents another important research direction. This includes:

  • More efficient cyclization methods

  • Stereoselective synthesis approaches

  • Green chemistry applications to reduce environmental impact

  • Scale-up strategies for larger production

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